molecular formula C19H24N2 B8535504 1,1-Bis(4-dimethylaminophenyl)propene CAS No. 6332-03-2

1,1-Bis(4-dimethylaminophenyl)propene

Cat. No.: B8535504
CAS No.: 6332-03-2
M. Wt: 280.4 g/mol
InChI Key: UDCAZMJSUNJNER-UHFFFAOYSA-N
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Description

1,1-Bis(4-dimethylaminophenyl)propene is a structurally specialized organic compound characterized by a propene backbone flanked by two 4-dimethylaminophenyl groups. BDADPE features an ethylene core instead of propene and is synthesized via living anionic copolymerization with styrene to produce in-chain multi-functionalized polymers.

The propene variant likely shares similar electronic properties due to the electron-donating dimethylamino groups, which can influence reactivity and polymer backbone functionalization. However, the extended propene chain may alter steric effects and polymer chain dynamics compared to ethylene-based analogs.

Properties

CAS No.

6332-03-2

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]prop-1-enyl]-N,N-dimethylaniline

InChI

InChI=1S/C19H24N2/c1-6-19(15-7-11-17(12-8-15)20(2)3)16-9-13-18(14-10-16)21(4)5/h6-14H,1-5H3

InChI Key

UDCAZMJSUNJNER-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

  • BDADPE vs.
  • Phosphine Ligands (): Unlike the dimethylamino groups in the target compound, phosphine-containing compounds (e.g., 1,3-Bis(diphenylphosphino)propane) serve as electron-rich ligands in catalysis. Their applications diverge significantly due to the distinct electronic properties of phosphorus vs. nitrogen .
  • Halogenated Analogs (): 1,3-Bis(4-bromophenyl)-2-propanone contains bromine substituents, which are electron-withdrawing, contrasting with the electron-donating dimethylamino groups in the target compound. This difference impacts reactivity in substitution or polymerization reactions .

Preparation Methods

Reaction Mechanism and Starting Materials

The foundational approach to synthesizing 1,1-diarylpropenes involves Grignard reagent formation from aryl halides. For 1,1-bis(4-dimethylaminophenyl)propene, this typically begins with 4-dimethylaminophenyl magnesium bromide, generated in situ from 4-bromo-N,N-dimethylaniline and magnesium turnings in tetrahydrofuran (THF). The Grignard reagent reacts with methyl propionate to form a tertiary alcohol intermediate, which undergoes acid-catalyzed dehydration to yield the target propene derivative.

This method, adapted from the synthesis of 1,1-diphenylpropene, substitutes bromobenzene with 4-bromo-N,N-dimethylaniline to introduce the dimethylamino substituents. The reaction sequence is illustrated below:

4-Bromo-N,N-dimethylaniline+MgTHFArMgBrMethyl PropionateAlcohol IntermediateH+This compound\text{4-Bromo-N,N-dimethylaniline} + \text{Mg} \xrightarrow{\text{THF}} \text{ArMgBr} \xrightarrow{\text{Methyl Propionate}} \text{Alcohol Intermediate} \xrightarrow{\text{H}^+} \text{this compound}

Optimization of Reaction Conditions

Critical parameters influencing yield include:

  • Temperature : Grignard formation requires careful exotherm control (40–60°C) to prevent side reactions.

  • Solvent Purity : Anhydrous THF is essential to avoid protonolysis of the Grignard reagent.

  • Acid Catalyst : p-Toluenesulfonic acid (PTSA) in toluene facilitates efficient dehydration, achieving 75% yield in model systems.

A comparative study demonstrated that replacing methyl propionate with ethyl analogs reduced yields by 15%, likely due to steric hindrance during nucleophilic attack.

Halogenation and Catalytic Hydrogenation Strategies

Bromination of Intermediate Alkenes

Bromination of the propene core introduces functional handles for further derivatization. In the synthesis of 2-bromo-1,1-diphenylpropene, gaseous bromine in 1,2-dichloroethane at 0°C selectively adds across the double bond. For dimethylamino-substituted analogs, this step must account for the electron-donating effects of the −N(CH₃)₂ groups, which may require adjusted stoichiometry or milder conditions to prevent over-bromination.

Key data from analogous systems:

ParameterValueSource
Bromine equivalence1.0 molar ratio
Reaction temperature0°C to 25°C
Yield53% (model compound)

Catalytic Hydrogenation for Functional Group Interconversion

Post-bromination, catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) reduces nitro groups to amines, a step critical for accessing diamino derivatives. For this compound, this step may be omitted unless intermediate nitro groups are present. However, hydrogenation conditions (25 atm H₂, 25°C) must avoid saturation of the propene double bond, necessitating careful catalyst selection.

Solvent and Base Effects on Reaction Efficiency

Solvent Selection for Coupling Reactions

Polar aprotic solvents like dimethylformamide (DMF) and diethyleneglycol dimethyl ether enhance nucleophilic displacement reactions in related bis-phenoxyalkane syntheses. For this compound, DMF may improve solubility of the diaryl intermediates, though its high boiling point (153°C) risks side reactions at elevated temperatures.

Role of Bases in Deprotonation and Catalyst Activation

Potassium carbonate and hydroxide are preferred for generating phenolate anions in Ullmann-type couplings. In the context of dimethylamino-substituted substrates, weaker bases (e.g., triethylamine) may prevent unwanted dealkylation of the −N(CH₃)₂ groups.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The vinyl proton of this compound appears as a quartet at δ 6.17 ppm (J = 7.1 Hz), with aromatic protons resonating between δ 7.14–7.41 ppm.

  • ¹³C NMR : The sp² carbons adjacent to nitrogen atoms show deshielding at δ 142–134 ppm, consistent with electron-donating substituents.

Chromatographic Purity Assessment

Column chromatography on silica gel (hexane/ethyl acetate) and recrystallization from methanol achieve >95% purity for intermediates . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for final product validation.

Q & A

Basic: What are the optimal synthetic methodologies for 1,1-Bis(4-dimethylaminophenyl)propene, and how can purity be ensured?

Answer:
The compound is typically synthesized via living anionic polymerization to control functional group incorporation and molecular weight distribution. Key parameters include:

  • Catalyst selection : Use organolithium initiators (e.g., sec-butyllithium) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C) to prevent side reactions .
  • Monomer addition : Sequential addition of styrene, isoprene, and butadiene monomers ensures precise placement of the dimethylaminophenyl functional groups.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) followed by recrystallization in ethanol yields >95% purity. Validate purity via HPLC (Mobile phase: methanol/sodium acetate buffer, pH 4.6, 65:35) as per pharmacopeial standards .

Advanced: How does the spatial arrangement of this compound influence elastomer network dynamics in polymer matrices?

Answer:
Incorporating this compound as a functional unit in styrene-isoprene-butadiene rubbers (SIBR) alters crosslinking density and viscoelastic properties:

  • Network analysis : Small-angle X-ray scattering (SAXS) reveals that the dimethylaminophenyl groups enhance π-π stacking, increasing tensile strength by 20–30% compared to non-functionalized SIBR .
  • Dynamic mechanical analysis (DMA) : Glass transition temperature (Tg) shifts by +15°C due to restricted chain mobility from polar interactions.
  • Contradictions : Discrepancies in reported Tg values (e.g., +10°C vs. +15°C) may arise from variations in functional group density. Standardize synthesis protocols and use solid-state NMR to quantify spatial distribution .

Basic: What spectroscopic and computational tools are critical for structural validation of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR (CDCl₃, 400 MHz): Aromatic protons appear as doublets at δ 7.2–7.4 ppm; dimethylamino groups show singlets at δ 2.9–3.1 ppm.
    • ¹³C NMR : Quaternary carbons adjacent to NMe₂ resonate at δ 150–155 ppm .
  • FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) confirm functionalization.
  • DFT calculations : Optimize geometry at the B3LYP/6-311G** level to predict electronic transitions (e.g., HOMO-LUMO gap ~3.5 eV) and compare with UV-Vis spectra .

Advanced: How can researchers resolve contradictions in reported reaction kinetics for electrophilic additions involving this compound?

Answer:
Discrepancies often stem from solvent polarity or competing reaction pathways:

  • Experimental design : Systematically vary solvents (e.g., THF vs. DMF) and track rate constants via stopped-flow spectroscopy . Polar solvents accelerate electrophilic attacks by stabilizing transition states.
  • Mechanistic validation : Use DFT-based transition state modeling (e.g., M06-2X/def2-TZVP) to identify dominant pathways. For example, meta-substitution may dominate over para due to steric hindrance from dimethylamino groups .
  • Cross-validation : Compare kinetic data with Hammett plots to correlate substituent effects (σ⁺ values) with reaction rates .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Storage : Store in amber vials under argon at −20°C to prevent oxidation. Avoid contact with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks.
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: What role does this compound play in designing stimuli-responsive materials?

Answer:
The compound’s electron-rich dimethylaminophenyl groups enable:

  • pH-responsive behavior : Protonation/deprotonation of NMe₂ groups (pKa ~5.5) induces reversible sol-gel transitions in hydrogels. Monitor via rheometry (storage modulus changes >50% at pH 4–7) .
  • Photoresponsive applications : UV irradiation (λ = 365 nm) triggers cis-trans isomerization, altering refractive index in optical materials. Characterize using polarized light microscopy .
  • Challenges : Conflicting reports on response times (ms vs. s) require standardized light intensity and polymer matrix composition .

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